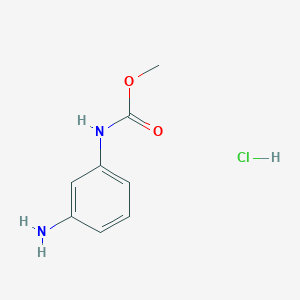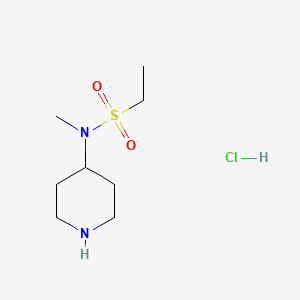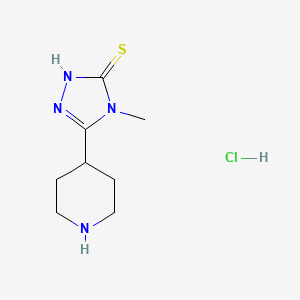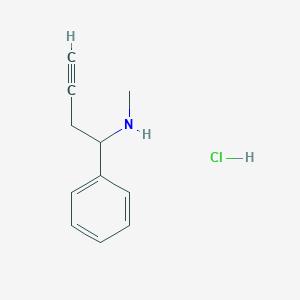
1,2,3,4-四氢喹啉-3-甲酰胺
描述
1,2,3,4-Tetrahydroquinoline-3-carboxamide is a chemical compound with the CAS Number: 4138-23-2 . It has a molecular weight of 176.22 and is typically in powder form . It has been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . The procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinoline-3-carboxamide consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code and key for this compound are available .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity . A series of novel derivatives of 1,2,3,4-tetrahydroquinolines have been synthesized and evaluated for their in vitro activity against human cancer cell lines .
Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinoline-3-carboxamide is a powder with a molecular weight of 176.22 . It has a melting point of 119-121°C . The compound has a topological polar surface area of 55.1 Ų .
科学研究应用
化学和合成:四氢喹啉,包括 1,2,3,4-四氢喹啉-3-甲酰胺等衍生物,是一种基本的含氮杂环,广泛存在于自然界,并存在于各种药理活性化合物中。四氢喹啉的化学,特别是它们的合成方法,取得了重大进展。这一进展对于开发新的药理学试剂和了解这些化合物的化学性质至关重要
。
药理应用:尽管在我能获取的来源中没有关于 1,2,3,4-四氢喹啉-3-甲酰胺的具体细节,但四氢喹啉及其衍生物已被探索用于各种药理应用。这包括对逆转录酶变构抑制剂的研究,扩展四氢喹啉药效团以实现不同的生物活性,以及对喹啉作为抗疟疾药和其他药用应用的研究
。
生物活性研究:已经进行了一些研究来探索四氢喹啉衍生物的生物活性。这包括研究它们作为抗癌和抗菌剂的潜力,以及它们在治疗各种健康状况的药物化学中的作用
。
对 1,2,3,4-四氢喹啉-3-甲酰胺及其相关化合物的研究得到了 PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3_4-Tetrahydroquinoline-3-carboxamide) 和 PubMed (https://pubmed.ncbi.nlm.nih.gov/) 等权威科学资源的支持和记录,可以在其中找到详细的研究和文章。这些资源提供了有关这些化合物的化学性质、合成方法和生物活性的全面信息,为科学知识和在各个领域的潜在应用做出了重大贡献。
作用机制
Target of Action
The primary target of 1,2,3,4-Tetrahydroquinoline-3-carboxamide is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor that plays a crucial role in energy homeostasis and immuno-oncology . It is regarded as an attractive therapeutic target for the treatment of various cancers, including prostate cancer .
Mode of Action
1,2,3,4-Tetrahydroquinoline-3-carboxamide acts as an inverse agonist of RORγ . It effectively inhibits the RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The compound induces allosteric modulation, causing a conformational change in the enzyme that prevents AMP from binding .
Biochemical Pathways
The compound’s action on RORγ affects the differentiation of CD4+T cells into Th17 cells and the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . This direct impact on the Th17/IL-17 pathway makes RORγ an attractive drug target for the treatment of autoimmune diseases, particularly psoriasis .
Pharmacokinetics
These compounds also effectively migrate through biological membranes by means of passive diffusion .
Result of Action
The action of 1,2,3,4-Tetrahydroquinoline-3-carboxamide results in potent inhibition of colony formation and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,3,4-Tetrahydroquinoline-3-carboxamide. For instance, the compound is thermally stable above 200 °C , suggesting that it can maintain its efficacy under a range of temperatures.
未来方向
生化分析
Biochemical Properties
Tetrahydroquinoline analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8,12H,5-6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENCZIONJUOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261462 | |
| Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4138-23-2 | |
| Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4138-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,2,3,4-Tetrahydroquinoline-3-carboxamides and how are they synthesized?
A1: 1,2,3,4-Tetrahydroquinoline-3-carboxamides are characterized by a tetrahydroquinoline ring system with a carboxamide substituent at the 3-position. Recent research focuses on their enantioselective synthesis through copper-catalyzed intramolecular aryl C-N coupling reactions. [, ] This method utilizes readily available malonamide derivatives as starting materials and employs a desymmetrization strategy to differentiate the two amide groups. [, ] Researchers have explored various chiral ligands and reaction conditions to optimize yield and enantioselectivity. [, ]
Q2: How does the structure of the malonamide starting material influence the stereochemical outcome of the reaction?
A2: Studies have shown that the substituents on the malonamide nitrogen atoms play a crucial role in controlling the enantioselectivity of the copper-catalyzed cyclization. [] For instance, bulky groups on the nitrogen, such as tert-butylphenyl, can restrict rotation and lead to higher diastereoselectivity during the formation of the chiral axis in the product. [] Additionally, the chirality of the α-carbon in the malonamide substrate can influence the stereochemical outcome of the reaction, suggesting a degree of substrate control over the formation of the chiral axis in the product. []
Q3: Beyond copper catalysis, what other synthetic approaches have been investigated for the synthesis of these compounds?
A3: While copper-catalyzed C-N coupling has been a focus, researchers have also investigated alternative methods for constructing the tetrahydroquinoline core. One approach utilizes a palladium-catalyzed Buchwald-Hartwig reaction for intramolecular cyclization. [, ] This method has shown promise in achieving enantioselectivity with the appropriate chiral ligands. [, ] Furthermore, Goldberg reactions have been employed to generate 5-membered rings from malonamide derivatives bearing a pendant bromovinyl substituent. []
Q4: What are the potential applications of enantioenriched 1,2,3,4-Tetrahydroquinoline-3-carboxamides?
A4: While the explored research primarily focuses on synthetic methodology, the enantioselective synthesis of these compounds holds promise for various applications. The tetrahydroquinoline scaffold is a prevalent structural motif in numerous biologically active natural products and pharmaceuticals. [] Therefore, access to enantioenriched 1,2,3,4-Tetrahydroquinoline-3-carboxamides could facilitate the development of new pharmaceuticals with improved pharmacological properties and potentially reduced side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)

![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)
![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)

![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)
![3-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B1422432.png)

![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)


![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)